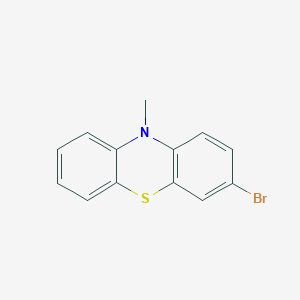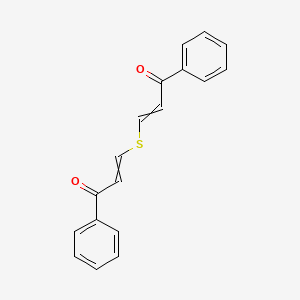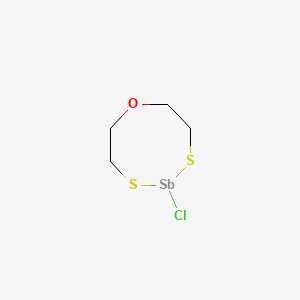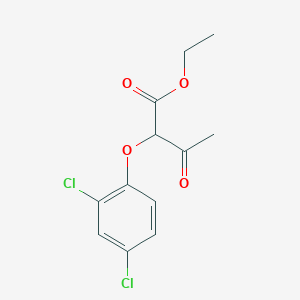
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is an organic compound that belongs to the family of phenoxy herbicides. This compound is known for its selective herbicidal properties, primarily targeting broadleaf weeds while leaving grasses relatively unaffected. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under mild heating.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: Ethyl 2-(2,4-dichlorophenoxy)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for its potential anti-inflammatory properties due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mécanisme D'action
The herbicidal action of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by the plant, it induces uncontrolled growth, leading to the death of susceptible broadleaf weeds. The compound is absorbed through the leaves and translocated to the meristematic tissues, where it disrupts normal cell division and growth processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with broader spectrum activity but higher toxicity.
Mecoprop (MCPP): A phenoxy herbicide with selective action against broadleaf weeds.
The uniqueness of this compound lies in its specific ester functional group, which can be hydrolyzed to release active herbicidal agents, providing a controlled release mechanism in herbicide formulations.
Propriétés
Numéro CAS |
52043-38-6 |
|---|---|
Formule moléculaire |
C12H12Cl2O4 |
Poids moléculaire |
291.12 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O4/c1-3-17-12(16)11(7(2)15)18-10-5-4-8(13)6-9(10)14/h4-6,11H,3H2,1-2H3 |
Clé InChI |
UDKSKEBTKAXQBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
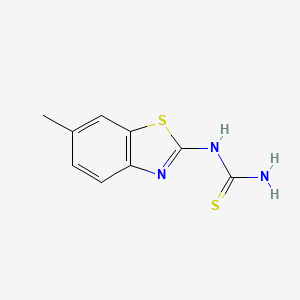

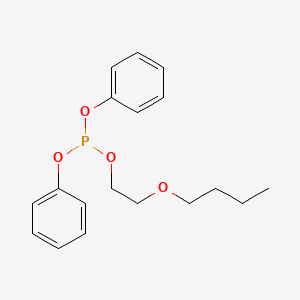
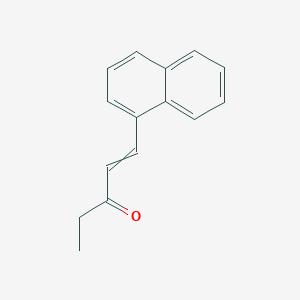
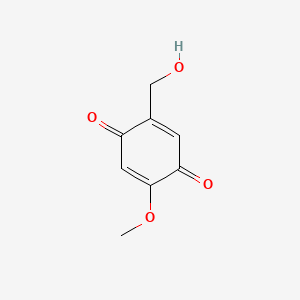
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)

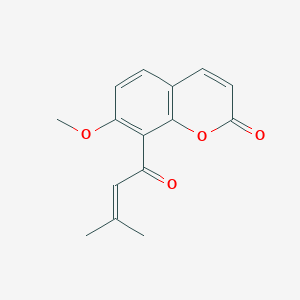
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
